Scandium hydroxide

Beschreibung

Eigenschaften

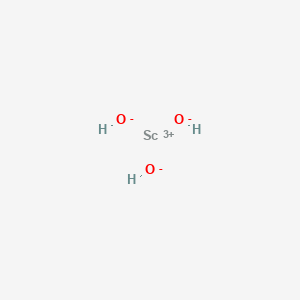

IUPAC Name |

scandium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Sc/h3*1H2;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPWUWOODZHKKW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.978 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17674-34-9 | |

| Record name | Scandium hydroxide (Sc(OH)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17674-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017674349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandium hydroxide (Sc(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Scandium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Scandium Hydroxide from Scandium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of scandium hydroxide (Sc(OH)₃) from scandium chloride (ScCl₃). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation of this inorganic compound, which serves as a critical precursor in various applications, including the synthesis of scandium-containing catalysts and materials for medical applications.

Introduction

Scandium (III) hydroxide is an inorganic compound with the chemical formula Sc(OH)₃. It is an amphoteric hydroxide, meaning it can react with both acids and bases.[1] The synthesis of scandium hydroxide from scandium chloride is a common and fundamental procedure in scandium chemistry. The primary method involves the precipitation of the hydroxide from an aqueous solution of scandium chloride by the addition of a base. The resulting scandium hydroxide is a versatile intermediate for the preparation of other scandium compounds, such as scandium oxide (Sc₂O₃) through calcination, which is used in high-performance ceramics, alloys, and catalysts.[2] In the context of drug development, scandium compounds are being explored for their potential catalytic activities in organic synthesis and as components of novel therapeutic or diagnostic agents.

The general chemical equation for the precipitation reaction is:

ScCl₃(aq) + 3OH⁻(aq) → Sc(OH)₃(s) + 3Cl⁻(aq)

This guide will detail various experimental protocols for this synthesis, explore the impact of different precipitating agents, and provide quantitative data to allow for the comparison of methodologies.

General Synthesis Workflow

The synthesis of scandium hydroxide from scandium chloride generally follows a series of steps from precursor preparation to the final product. The logical workflow for this process is illustrated in the diagram below.

Experimental Protocols

This section provides detailed methodologies for the synthesis of scandium hydroxide using different precipitating agents.

Precipitation using Sodium Hydroxide (NaOH)

This method, often referred to as a sol-gel route, allows for the formation of scandium oxyhydroxide (ScOOH) nanoparticles, which can be considered a partially dehydrated form of scandium hydroxide.[2]

Experimental Protocol:

-

Preparation of Scandium Chloride Solution: Dissolve a known quantity of scandium chloride hexahydrate (ScCl₃·6H₂O) in deionized water to achieve a desired concentration. The initial pH of this solution is typically around 2.[2]

-

Precipitation: While stirring the scandium chloride solution at room temperature, slowly add a 10% (w/v) sodium hydroxide solution dropwise until the desired pH is reached. A pH above 6 is generally required for the precipitation of scandium hydroxide.[2]

-

Digestion/Reflux: The resulting suspension is then refluxed at 100°C for a specified duration, typically ranging from 2 to 24 hours. This step influences the particle size of the product.[2]

-

Washing: After refluxing, the suspension is cooled to room temperature. The precipitate is then separated from the supernatant by centrifugation or filtration. To remove residual salts, the precipitate is washed multiple times with deionized water. Dialysis can also be employed for thorough salt removal.[2]

-

Drying: The washed precipitate is dried in an oven at a temperature typically below 100°C to obtain the final scandium hydroxide/oxyhydroxide product.

Precipitation using Ammonium Hydroxide (NH₄OH)

Ammonium hydroxide is another common precipitating agent for the synthesis of scandium hydroxide. It is particularly useful when separation from certain other metal ions is required.[3]

Experimental Protocol:

-

Preparation of Scandium Chloride Solution: Prepare an aqueous solution of scandium chloride. For instance, in the context of separating scandium from calcium, the starting material containing scandium can be dissolved in 3 M hydrochloric acid.[3]

-

Precipitation: Add ammonium hydroxide solution to the scandium-containing solution to precipitate scandium hydroxide. The exact concentration and volume of the ammonium hydroxide solution should be sufficient to raise the pH to a level where scandium hydroxide precipitates quantitatively.

-

Filtration and Washing: The precipitated scandium hydroxide is separated from the solution by filtration. The precipitate should be washed with a dilute ammonium hydroxide solution to maintain the pH and prevent redissolution, followed by washing with deionized water to remove any remaining soluble impurities.

-

Drying: The final product is dried to a constant weight.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for the synthesis of scandium hydroxide from scandium chloride.

Table 1: Synthesis Parameters using Sodium Hydroxide

| Parameter | Value | Source |

| Scandium Precursor | Scandium Chloride Hexahydrate (ScCl₃·6H₂O) | [2] |

| Precipitating Agent | 10% (w/v) Sodium Hydroxide (NaOH) Solution | [2] |

| Reaction Temperature | Room temperature for precipitation, 100°C for reflux | [2] |

| pH for Precipitation | > 6 | [2] |

| Reflux Time | 2 - 24 hours | [2] |

| Product | Scandium Oxyhydroxide (ScOOH) nanoparticles | [2] |

Table 2: Synthesis Parameters using Ammonium Hydroxide

| Parameter | Value | Source |

| Scandium Precursor | Scandium Chloride in 3 M HCl | [3] |

| Precipitating Agent | Ammonia/Ammonium Hydroxide (NH₄OH) | [3] |

| Recovery Yield | > 90% | [3] |

| Purity of Final Product | Sufficient for preclinical experiments (after further purification) | [3] |

Factors Influencing Synthesis

Several factors can influence the yield, purity, and physical characteristics of the synthesized scandium hydroxide.

-

pH: The pH of the solution is a critical parameter. Scandium hydroxide precipitation is highly dependent on the pH, and careful control is necessary to ensure complete precipitation and to avoid the co-precipitation of other metal hydroxides if they are present in the solution.

-

Precipitating Agent: The choice of the precipitating agent (e.g., NaOH, NH₄OH) can affect the morphology and purity of the final product. For instance, the use of ammonia can lead to the formation of scandium hexammine complexes, which can influence the precipitation behavior.[4]

-

Temperature: Temperature can affect the kinetics of the precipitation reaction and the crystallinity of the product. The use of refluxing, as seen in the sol-gel method, is a technique to control particle size and morphology.[2]

-

Concentration of Reactants: The concentration of both the scandium chloride solution and the precipitating agent can impact the rate of precipitation and the particle size of the resulting scandium hydroxide. A quantitative precipitation of scandium is dependent on the scandium concentration and the amount of the precipitating agent.[5]

-

Aging/Digestion: Allowing the precipitate to age in the mother liquor, sometimes with heating (digestion), can lead to larger, more easily filterable particles and can also improve the purity of the precipitate.

Characterization of Scandium Hydroxide

The synthesized scandium hydroxide can be characterized by various analytical techniques to confirm its identity, purity, and morphology.

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of hydroxide (O-H) and scandium-oxygen (Sc-O) bonds.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition of scandium hydroxide to scandium oxide and to determine its water content.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the scandium hydroxide.

Logical Relationships in Synthesis

The relationship between the key steps and the factors influencing the synthesis of scandium hydroxide can be visualized as a logical flow.

Conclusion

The synthesis of scandium hydroxide from scandium chloride is a versatile and widely used method for producing this important scandium compound. The choice of precipitating agent and the careful control of reaction parameters such as pH, temperature, and reactant concentrations are crucial for obtaining a high-purity product with the desired physical characteristics. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to reproduce and adapt these methods for their specific applications, including the development of novel materials and pharmaceuticals. Further research into optimizing these synthesis routes can lead to more efficient and cost-effective production of high-purity scandium hydroxide.

References

- 1. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Improved procedures of Sc(OH)3 precipitation and UTEVA extraction for 44Sc separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PRECIPITATION OF SCANDIUM HYDROXIDE AND OXALATE (Journal Article) | OSTI.GOV [osti.gov]

Basic properties of Scandium (III) hydroxide

An In-depth Technical Guide on the Core Properties of Scandium (III) Hydroxide

Introduction

Scandium (III) hydroxide, with the chemical formula Sc(OH)₃, is an inorganic compound of significant interest in various scientific and industrial fields.[1][2] As a key intermediate in the extraction and purification of scandium, it serves as a precursor for the production of high-purity scandium oxide (Sc₂O₃), which is utilized in high-performance alloys, ceramics, and electronics.[3][4] This guide provides a comprehensive overview of the fundamental properties of Scandium (III) hydroxide, its synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

Scandium (III) hydroxide is a white, amorphous or crystalline solid.[5][6] It is classified as an amphoteric compound, meaning it can react as both an acid and a base.[1][2][3] This amphoterism allows it to dissolve in both acidic and basic solutions.[3]

Quantitative Data Summary

The key quantitative properties of Scandium (III) hydroxide are summarized in the table below. These values are reported at standard conditions (25 °C and 100 kPa) unless otherwise noted.[1][2]

| Property | Value | Reference |

| Chemical Formula | Sc(OH)₃ | [1][2] |

| Molecular Weight | 95.977 g/mol | [1][7] |

| Density | 2.65 g/cm³ | [1][2] |

| Solubility in Water | 0.0279 mol/L (freshly prepared) | [1][2] |

| 0.0008 mol/L (aged, converted to ScO(OH)) | [1][2] | |

| Solubility Product (Ksp) | 2.22 × 10⁻³¹ | [1][2] |

| pH of Saturated Solution | 7.85 | [1][2][4] |

| Appearance | White powder or crystalline solid | [5][6][8] |

Chemical Behavior and Reactivity

Solubility and Amphoterism

Scandium (III) hydroxide is slightly soluble in water.[1][2] Over time, the initially precipitated Sc(OH)₃ undergoes aging and converts to scandium oxide-hydroxide (ScO(OH)), which is significantly less soluble.[1][2]

Its amphoteric nature is a key characteristic.[1][3]

-

Reaction with Acids: It dissolves in acids to form scandium salts.

-

Sc(OH)₃ + 3HCl → ScCl₃ + 3H₂O

-

-

Reaction with Bases: It dissolves in strong bases to form scandate ions.[3]

Thermal Decomposition

Upon heating, Scandium (III) hydroxide decomposes to form scandium (III) oxide (Sc₂O₃) and water. This calcination process is typically carried out at high temperatures, often in the range of 700–800°C, to ensure complete conversion.[3]

-

Decomposition Reaction: 2Sc(OH)₃ → Sc₂O₃ + 3H₂O[3]

Experimental Protocols

Synthesis of Scandium (III) Hydroxide via Precipitation

A common and straightforward method for synthesizing Sc(OH)₃ is through the precipitation of a soluble scandium salt with a base.[1][3]

Materials:

-

Scandium (III) chloride (ScCl₃) or Scandium (III) nitrate (Sc(NO₃)₃) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 1 M)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beakers, burette, and filtration apparatus (e.g., Büchner funnel and filter paper)

Methodology:

-

A solution of a scandium salt (e.g., ScCl₃) is prepared in a beaker with deionized water.

-

The solution is placed on a magnetic stirrer to ensure homogeneity.

-

The basic solution (e.g., NaOH) is slowly added dropwise from a burette while continuously monitoring the pH of the scandium salt solution.

-

Scandium (III) hydroxide will begin to precipitate as a white solid. The base is added until the pH of the solution reaches approximately 8-9 to ensure quantitative precipitation.[3]

-

The mixture is stirred for a period (e.g., 1-2 hours) to allow the precipitate to age and facilitate better filtration.

-

The precipitate is separated from the solution by filtration.

-

The collected solid is washed several times with deionized water to remove any remaining soluble salts.

-

The final product, Scandium (III) hydroxide, is dried in a low-temperature oven or a desiccator.

It is important to note that the nature of the starting materials can lead to the formation of different intermediates, such as Sc(OH)₁.₇₅Cl₁.₂₅ when using ScCl₃.[1][2][4]

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of Scandium (III) hydroxide via the precipitation method.

Caption: Synthesis of Scandium (III) Hydroxide.

Logical Relationship of Properties

This diagram shows the relationship between the synthesis, properties, and applications of Scandium (III) hydroxide.

Caption: Properties and Applications of Sc(OH)₃.

References

- 1. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 2. Scandium(III) hydroxide - Wikiwand [wikiwand.com]

- 3. Scandium hydroxide | 17674-34-9 | Benchchem [benchchem.com]

- 4. hnosc.com [hnosc.com]

- 5. Scandium Hydroxide - Ultra Nanotech [ultrananotec.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. americanelements.com [americanelements.com]

- 9. SOLUBILITY OF SCANDIUM HYDROXIDE IN CAUSTIC SODA SOLUTION (Journal Article) | OSTI.GOV [osti.gov]

A Comprehensive Technical Guide to the Crystal Structure of Scandium Hydroxide (Sc(OH)3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scandium hydroxide, Sc(OH)3, is an inorganic compound of significant interest due to its role as a precursor in the synthesis of high-performance materials, including scandia (Sc2O3) ceramics and advanced aluminum-scandium alloys. A thorough understanding of its crystal structure is paramount for controlling the properties of these end-materials. This technical guide provides an in-depth analysis of the crystal structure of scandium hydroxide, detailing its crystallographic parameters, synthesis methodologies, and characterization.

Introduction

Scandium (Sc) is a rare-earth element that imparts unique properties to various materials when used as an alloying element or in its oxidic form. Scandium hydroxide is a key intermediate in the processing of scandium-containing materials. The crystal structure of Sc(OH)3 dictates its physical and chemical properties, which in turn influence its conversion to other scandium compounds and its performance in various applications. This guide synthesizes the available scientific literature to present a detailed overview of the crystal structure of Sc(OH)3.

Crystal Structure of Sc(OH)3

Scandium hydroxide crystallizes in a cubic system. This structure is characterized by a high degree of symmetry.

Crystallographic Data

The crystallographic parameters of Sc(OH)3 have been determined through X-ray diffraction studies. Key quantitative data are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | Im3 (No. 204) | [1] |

| Lattice Parameter (a) | 7.882 ± 0.005 Å | [1] |

| Formula Units (Z) | 8 | [1] |

| Density (calculated) | 2.65 g/cm³ | [2] |

Experimental Protocols

The synthesis of crystalline Sc(OH)3 can be achieved through several methods, with hydrothermal synthesis and precipitation being the most common. The choice of method can influence the crystallinity, particle size, and morphology of the resulting material.

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs high-temperature and high-pressure water to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. This method is particularly effective for producing well-defined crystalline structures of Sc(OH)3.[3][4]

Detailed Methodology:

-

Precursor Preparation: A scandium salt solution, such as scandium chloride (ScCl3) or scandium nitrate (Sc(NO3)3), is used as the scandium source.

-

Mineralizer Addition: A basic solution, acting as a mineralizer, is added to the scandium salt solution to control the pH and facilitate the crystallization process. Common mineralizers include sodium hydroxide (NaOH), potassium hydroxide (KOH), and ammonium hydroxide (NH4OH).[3][4] The concentration of the base plays a crucial role in the final product phase and morphology.[3][4]

-

Hydrothermal Reaction: The resulting mixture is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature, typically around 180 °C, and maintained for a set duration, for instance, 18 hours.[3][4]

-

Cooling and Product Recovery: After the reaction period, the autoclave is allowed to cool down to room temperature naturally.

-

Washing and Drying: The solid product is collected, washed several times with deionized water and ethanol to remove any unreacted precursors and by-products, and finally dried in an oven.

The following diagram illustrates the general workflow for the hydrothermal synthesis of Sc(OH)3.

Hydrothermal synthesis workflow for Sc(OH)3.

Precipitation Method

Precipitation is a more conventional and rapid method for synthesizing Sc(OH)3. It involves the reaction of a soluble scandium salt with a base, leading to the formation of insoluble scandium hydroxide.[2][5]

Detailed Methodology:

-

Scandium Solution Preparation: A solution of a scandium salt, such as scandium chloride (ScCl3) or scandium nitrate (Sc(NO3)3), is prepared in deionized water.

-

Precipitant Addition: An alkaline solution, such as ammonium hydroxide (NH4OH) or sodium hydroxide (NaOH), is slowly added to the scandium salt solution while stirring.[2][5] The addition of the base raises the pH of the solution, causing the precipitation of scandium hydroxide.

-

Aging the Precipitate: The resulting gelatinous precipitate is typically aged for a period to improve its filterability and crystallinity.

-

Filtration and Washing: The precipitate is separated from the solution by filtration. The collected solid is then washed thoroughly with deionized water to remove any soluble impurities.

-

Drying: The final product is dried in an oven at a moderate temperature to obtain the Sc(OH)3 powder.

The logical flow of the precipitation method is depicted in the diagram below.

Precipitation method workflow for Sc(OH)3.

Characterization Techniques

The determination of the crystal structure and morphology of Sc(OH)3 relies on several analytical techniques.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Provides information on the crystal structure, phase purity, lattice parameters, and crystallite size.[3][4] |

| Transmission Electron Microscopy (TEM) | Used to observe the morphology, particle size, and crystalline nature of the synthesized material.[3][4] |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition behavior of Sc(OH)3, often showing its conversion to ScO(OH) and subsequently to Sc2O3. |

| Infrared (IR) and Raman Spectroscopy | Used to identify the vibrational modes of the hydroxide groups and the Sc-O bonds, confirming the chemical identity of the compound.[3][4] |

Conclusion

This technical guide has provided a detailed overview of the crystal structure of scandium hydroxide, Sc(OH)3. It crystallizes in a cubic system with the space group Im3 and a lattice parameter of a = 7.882 Å.[1] Detailed experimental protocols for its synthesis via hydrothermal and precipitation methods have been presented, along with the key characterization techniques used for its structural elucidation. This information is crucial for researchers and scientists working on the development of scandium-based materials, as the controlled synthesis and a thorough understanding of the crystal structure of Sc(OH)3 are fundamental to tailoring the properties of the final products for various advanced applications.

References

An In-depth Technical Guide to Scandium Hydroxide Precipitation Methods

This technical guide provides a comprehensive overview of the core methods for scandium hydroxide precipitation, tailored for researchers, scientists, and drug development professionals. It covers various precipitation agents, process parameters, and experimental protocols, with a focus on quantitative data and procedural workflows.

Introduction to Scandium Recovery and Precipitation

Scandium is a rare earth element that is increasingly in demand for applications in high-strength alloys, solid oxide fuel cells, and as a tracer in medical imaging. Due to the absence of primary scandium ores, it is typically recovered as a by-product from the processing of other ores like uranium, nickel-laterite, and bauxite residues (red mud).[1][2] Hydrometallurgical processes, including leaching, solvent extraction, and precipitation, are the primary methods for scandium recovery.[1] Precipitation is a crucial step for isolating and concentrating scandium from impure solutions, often as scandium hydroxide or other insoluble scandium compounds.[1]

The choice of precipitation method depends on the composition of the starting solution, the concentration of scandium and impurities, and the desired purity of the final product. Common challenges include the co-precipitation of other metals, particularly iron, aluminum, and other rare earth elements.[1][3]

Core Precipitation Methods for Scandium Hydroxide

Several reagents and strategies are employed to precipitate scandium hydroxide from various aqueous solutions. The key is to manipulate the pH and other conditions to selectively precipitate scandium while leaving impurities in the solution or to remove impurities by precipitation before precipitating scandium.

Precipitation using Alkali Hydroxides and Ammonia

Sodium hydroxide (NaOH) and ammonium hydroxide (NH₄OH) are common precipitating agents for scandium.[4] The addition of a strong base increases the pH, leading to the formation of insoluble scandium hydroxide, Sc(OH)₃.

Ammonia is particularly effective for the selective removal of iron (Fe(III)) from scandium-containing solutions prior to scandium precipitation.[3] This is a critical pre-purification step as iron is a common impurity that co-precipitates with scandium.

Two-Stage pH-Controlled Precipitation

In complex solutions like those from laterite ore leaching, a two-stage precipitation process is often employed. The first stage involves precipitating impurities like iron at a lower pH (around 2.5-3.0) and a higher temperature (around 90°C).[5][6] Subsequently, scandium is precipitated in a second stage at a higher pH (around 4.75-5.0) and a moderate temperature (around 60°C).[5][7] This method allows for the separation of scandium from the bulk of the impurities.

Precipitation using Calcium Hydroxide

Calcium hydroxide, Ca(OH)₂, in the form of lime milk, can be an effective precipitating agent for scandium from low-concentration carbonate-bicarbonate solutions, such as those generated from red mud leaching.[8] A slight excess of CaO can precipitate over 90% of the scandium while keeping the majority of zirconium, a common impurity in such solutions, in the dissolved state.[8]

Double Sulfate Precipitation Method

A more complex but effective method for producing high-purity scandium involves a double sulfate precipitation step. In this process, sodium sulfate is added to an acidic scandium solution to precipitate a scandium double sulfate. This precipitate is then separated and re-dissolved. A neutralizing agent is added to this new solution to precipitate scandium hydroxide, leaving many impurities behind. The purified scandium hydroxide can then be re-dissolved in acid for further processing.[9]

Quantitative Data on Scandium Precipitation

The following tables summarize key quantitative data from various studies on scandium hydroxide and related precipitation methods.

Table 1: Precipitation Parameters and Scandium Recovery

| Starting Material | Precipitating Agent | pH | Temperature (°C) | Duration (minutes) | Scandium Recovery (%) | Reference |

| Synthetic Red Mud Leachate | Ammonia (for Fe removal) | ~3.5 | Ambient | - | - | [3] |

| Synthetic Red Mud Leachate | Dibasic Phosphate | 1.5 - 2.5 | Ambient | - | >90% | [3] |

| Nickel Laterite Leachate | Ca(OH)₂ | 4.75 | 60 | 180 | - | [5][7] |

| Carbonate-Bicarbonate Solution | Ca(OH)₂ (Lime Milk) | - | - | - | >90% | [8] |

| Acidic Solution | Sodium Sulfate (Double Salt) | - | - | - | - | [9] |

| Weak Sc₂O₃ Solution | Oxalic Acid | - | - | - | 97% | [4] |

| Concentrated Sc₂O₃ Solution | Oxalic Acid | - | - | - | 99.6% | [4] |

Table 2: Purity of Scandium Precipitates

| Precipitation Method | Key Impurities Removed | Final Product Purity | Reference |

| Two-Stage Precipitation | Fe, Al, Cr | 703 g/ton Sc in precipitate | [5] |

| Ammonia Pre-purification | Fe | - | [2][3] |

| Calcium Hydroxide Precipitation | Zr (remains in solution) | Up to 0.3% Sc₂O₃ in precipitate | [8] |

| Double Sulfate Precipitation | Al, Fe, Ni, Mg, Mn | High-quality scandium | [9] |

Detailed Experimental Protocols

Protocol for Two-Stage Precipitation from Nickel Laterite Leachate

This protocol is adapted from studies on scandium recovery from high-pressure acid leaching of nickel laterite ore.[5][7]

-

First Stage (Impurity Removal):

-

Take the pregnant leach solution containing scandium, nickel, cobalt, iron, and aluminum.

-

Heat the solution to 90°C.

-

Adjust the pH to 2.75 by adding a suitable neutralizing agent (e.g., limestone slurry).

-

Maintain these conditions for 120 minutes with stirring to precipitate the majority of the Fe(III) and some Al(III).

-

Filter the solution to remove the iron precipitate.

-

-

Second Stage (Scandium Precipitation):

-

Take the filtrate from the first stage.

-

Adjust the temperature to 60°C.

-

Slowly add a 12.5% (w/v) Ca(OH)₂ slurry to raise the pH to 4.75.

-

Maintain these conditions for 180 minutes with continuous stirring. A scandium-rich precipitate will form.

-

Separate the precipitate from the solution using vacuum filtration.

-

-

Re-leaching of Scandium Concentrate (Optional):

Protocol for Double Sulfate Precipitation

This protocol is based on a patented method for recovering high-purity scandium.[9]

-

Precipitation of Scandium Double Sulfate:

-

Start with an acidic solution containing scandium.

-

Add sodium sulfate (Na₂SO₄) to the solution to induce the precipitation of a scandium double sulfate.

-

-

Neutralization to Scandium Hydroxide:

-

Separate the scandium double sulfate precipitate.

-

Wash the precipitate with pure water and then dissolve it in a fresh volume of pure water.

-

Add a neutralizing agent (e.g., NaOH or NH₄OH) to the resulting solution to precipitate scandium hydroxide, Sc(OH)₃.

-

-

Re-dissolution to Purified Scandium Solution:

-

Separate the purified scandium hydroxide precipitate.

-

Add an acid (e.g., sulfuric acid or hydrochloric acid) to the scandium hydroxide to re-dissolve it, forming a purified scandium solution. This solution can then be used for further processing, such as precipitation of scandium oxalate to produce high-purity scandium oxide.

-

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the described precipitation methods.

Caption: Workflow for two-stage scandium precipitation.

Caption: Double sulfate precipitation workflow for high-purity scandium.

References

- 1. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. papers.sim2.be [papers.sim2.be]

- 3. researchgate.net [researchgate.net]

- 4. PRECIPITATION OF SCANDIUM HYDROXIDE AND OXALATE (Journal Article) | OSTI.GOV [osti.gov]

- 5. meab-mx.se [meab-mx.se]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Scandium concentrate precipitation from carbonate-bicarbonate solutions with calcium hydroxide [rudmet.ru]

- 9. WO2016151959A1 - Method for recovering scandium - Google Patents [patents.google.com]

An In-depth Technical Guide to the Aqueous Solubility of Scandium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of scandium hydroxide, Sc(OH)₃. It is designed to be a core resource for professionals in research, scientific, and drug development fields who require a deep understanding of the chemical properties of this compound. This document synthesizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents visual representations of key chemical pathways and workflows.

Quantitative Solubility Data

The solubility of scandium hydroxide in water is a critical parameter for its handling, application, and process development. The following tables summarize the key quantitative data available for Sc(OH)₃.

Table 1: Solubility of Scandium Hydroxide in Water at 25°C

| Parameter | Value | Unit | Notes |

| Molar Solubility | 0.0279[1] | mol/L | In freshly prepared solution. |

| Mass Solubility | 0.268[1] | g/100 mL | Calculated from molar solubility. |

| pH of Saturated Solution | 7.85[1] | - | Indicates a slightly alkaline solution. |

| Aged Molar Solubility | 0.0008[1] | mol/L | After conversion to ScO(OH).[1] |

Table 2: Solubility Product Constant (Ksp) of Scandium Hydroxide at 25°C

| Ksp Value | Source |

| 2.22 x 10⁻³¹ | Multiple Sources[1] |

| 8.0 x 10⁻³¹ | Alternative Value |

Table 3: Solubility of Scandium Hydroxide in Alkaline Solution

| NaOH Concentration (mol/L) | Sc(OH)₃ Solubility (g/L) |

| 11.7 | 5.0 |

Note: Scandium hydroxide exhibits amphoteric behavior, dissolving in both acidic and basic solutions.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of scandium hydroxide is essential for many research and development applications. The following are detailed methodologies for key experiments, adapted from established protocols for metal hydroxides.

Determination of Molar Solubility and Ksp by Acid-Base Titration

This method relies on the titration of a saturated scandium hydroxide solution with a standardized acid to determine the hydroxide ion concentration.

Materials:

-

Scandium hydroxide, solid

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)

-

Phenolphthalein indicator

-

Burette, pipette, conical flasks, beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (funnel, filter paper)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess of solid scandium hydroxide to a beaker containing deionized water.

-

Stir the mixture vigorously with a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Allow the solution to settle.

-

-

Filtration:

-

Carefully filter the supernatant through a fine filter paper to remove all undissolved Sc(OH)₃ particles. The filtrate is the saturated solution.

-

-

Titration:

-

Pipette a known volume (e.g., 25.00 mL) of the clear, saturated scandium hydroxide solution into a conical flask.

-

Add a few drops of phenolphthalein indicator to the flask. The solution should turn faintly pink.

-

Fill a burette with the standardized HCl solution and record the initial volume.

-

Titrate the scandium hydroxide solution with the HCl until the pink color just disappears. Record the final volume of HCl.

-

Repeat the titration at least two more times to ensure consistent results.

-

Calculations:

-

Moles of HCl used:

-

Moles HCl = Molarity of HCl × Volume of HCl (in L)

-

-

Moles of OH⁻ in the sample:

-

From the balanced equation: Sc(OH)₃(aq) + 3HCl(aq) → ScCl₃(aq) + 3H₂O(l), the mole ratio of Sc(OH)₃ to HCl is 1:3, and the mole ratio of OH⁻ to HCl is 1:1.

-

Moles OH⁻ = Moles HCl

-

-

Concentration of OH⁻ in the saturated solution:

-

[OH⁻] = Moles OH⁻ / Volume of Sc(OH)₃ solution (in L)

-

-

Concentration of Sc³⁺ in the saturated solution:

-

From the dissolution equilibrium: Sc(OH)₃(s) ⇌ Sc³⁺(aq) + 3OH⁻(aq)

-

[Sc³⁺] = [OH⁻] / 3

-

-

Molar Solubility (s) of Sc(OH)₃:

-

s = [Sc³⁺]

-

-

Solubility Product Constant (Ksp):

-

Ksp = [Sc³⁺][OH⁻]³ = (s)(3s)³ = 27s⁴

-

Determination of Solubility by pH Measurement

This method offers a simpler, non-titrimetric approach to estimate the solubility product.

Materials:

-

Scandium hydroxide, solid

-

Deionized water

-

Calibrated pH meter and electrode

-

Beakers

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of scandium hydroxide as described in the titration method.

-

-

pH Measurement:

-

Immerse the calibrated pH electrode into the clear, saturated solution.

-

Record the stable pH reading.

-

Calculations:

-

pOH of the solution:

-

pOH = 14.00 - pH

-

-

Concentration of OH⁻:

-

[OH⁻] = 10⁻ᵖᴼᴴ

-

-

Concentration of Sc³⁺ and Molar Solubility (s):

-

[Sc³⁺] = s = [OH⁻] / 3

-

-

Solubility Product Constant (Ksp):

-

Ksp = [Sc³⁺][OH⁻]³ = (s)(3s)³ = 27s⁴

-

Gravimetric Determination of Solubility

This method involves precipitating scandium hydroxide from a solution, and then drying and weighing the precipitate to determine its mass, from which solubility can be calculated.

Materials:

-

A known aqueous solution of a soluble scandium salt (e.g., ScCl₃)

-

A precipitating agent (e.g., NaOH or NH₄OH solution)

-

Deionized water

-

Beakers, graduated cylinders

-

Filtration apparatus (Gooch crucible, filter paper)

-

Drying oven

-

Analytical balance

-

Desiccator

Procedure:

-

Precipitation:

-

To a known volume and concentration of a scandium salt solution, slowly add the precipitating agent while stirring continuously until precipitation is complete.

-

Heat the solution gently to encourage the formation of larger, more easily filterable particles.

-

Allow the precipitate to digest (stand in the mother liquor) for a period to promote particle growth and reduce impurities.

-

-

Filtration and Washing:

-

Filter the precipitate through a pre-weighed Gooch crucible.

-

Wash the precipitate with deionized water to remove any soluble impurities. A common ion solution (e.g., very dilute NaOH) can be used to minimize precipitate loss.

-

-

Drying and Weighing:

-

Dry the crucible and precipitate in a drying oven at a suitable temperature (e.g., 110°C) until a constant weight is achieved.

-

Cool the crucible in a desiccator before weighing.

-

The mass of the scandium hydroxide is the final weight minus the initial weight of the crucible.

-

Calculations:

-

Moles of Sc(OH)₃:

-

Moles Sc(OH)₃ = Mass of Sc(OH)₃ / Molar mass of Sc(OH)₃

-

-

Molar Solubility (s):

-

s = Moles Sc(OH)₃ / Initial volume of the scandium salt solution (in L)

-

Visualizations of Pathways and Workflows

Dissolution Pathway of Scandium Hydroxide

Scandium hydroxide is an amphoteric compound, meaning it can react as both an acid and a base, leading to its dissolution in both acidic and alkaline environments.

Caption: Amphoteric dissolution of Sc(OH)₃.

Experimental Workflow for Ksp Determination by Titration

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility product constant (Ksp) of scandium hydroxide using the acid-base titration method.

Caption: Workflow for Ksp determination.

Logical Relationship of Scandium Species in Aqueous Solution vs. pH

This diagram, based on potential-pH diagrams, illustrates the predominant scandium species present in an aqueous solution as a function of pH.

Caption: Scandium species vs. solution pH.

References

An In-depth Technical Guide to the Amphoteric Nature of Scandium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amphoteric properties of scandium hydroxide, Sc(OH)₃. Scandium hydroxide is a trivalent inorganic compound that exhibits the ability to react with both acids and bases, a characteristic known as amphoterism.[1][2][3] This property is of significant interest in various fields, including materials science, catalysis, and medicine, where the controlled solubility of metal hydroxides is crucial.

Physicochemical Properties and Solubility

Scandium hydroxide is slightly soluble in water, with a saturated solution having a pH of approximately 7.85.[2][3] Its solubility is highly dependent on the pH of the aqueous medium. In acidic conditions, it dissolves to form scandium salts, while in strongly basic solutions, it forms scandate ions or complex hydroxides.[1]

Quantitative Solubility Data

The following table summarizes the key quantitative data related to the solubility of scandium hydroxide under different conditions.

| Parameter | Value | Conditions | Reference |

| Solubility Product (Ksp) | 2.22 x 10⁻³¹ | 25 °C | [3] |

| Initial Solubility in Water | 0.0279 mol/L | pH 7.85 | [1][2][3] |

| Aged Solubility in Water | 0.0008 mol/L | As ScO(OH) | [2][3] |

| Acidic Dissolution pH | < 4 | [1] | |

| Basic Dissolution pH | > 11 | [1] | |

| Maximum Solubility in NaOH | 5.0 g/L | 11.7 M NaOH | [1][4] |

Amphoteric Reactions of Scandium Hydroxide

The amphoteric nature of scandium hydroxide is characterized by its reactions with both strong acids and strong bases.

Reaction with Acids

Scandium hydroxide reacts with strong acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), to form the corresponding scandium salts and water. These reactions demonstrate its basic character.

-

With Sulfuric Acid: 2Sc(OH)₃ + 3H₂SO₄ → Sc₂(SO₄)₃ + 6H₂O[1]

Reaction with Bases

In the presence of strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), scandium hydroxide acts as an acid, dissolving to form complex ions.

-

With Sodium Hydroxide: Sc(OH)₃ + NaOH → Na[Sc(OH)₄] (or NaScO₂ + 2H₂O)[1]

-

With Potassium Hydroxide: Sc(OH)₃ + 3KOH → K₃[Sc(OH)₆][1]

The following diagram illustrates the amphoteric behavior of scandium hydroxide.

Experimental Protocols

This section outlines the methodologies for the synthesis of scandium hydroxide and the experimental verification of its amphoteric nature.

Synthesis of Scandium Hydroxide via Precipitation

Objective: To synthesize scandium hydroxide from a soluble scandium salt.

Materials:

-

Scandium(III) chloride (ScCl₃) or Scandium(III) nitrate (Sc(NO₃)₃)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), 1 M solution

-

Deionized water

-

Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), filter paper

-

Drying oven

Procedure:

-

Prepare a 0.1 M solution of the scandium salt (e.g., dissolve the appropriate mass of ScCl₃ in deionized water).

-

While stirring the scandium salt solution, slowly add the 1 M NaOH or NH₄OH solution dropwise.

-

Monitor the pH of the solution continuously with a pH meter. A white precipitate of Sc(OH)₃ will begin to form.

-

Continue adding the base until the pH of the solution reaches approximately 8-9 to ensure complete precipitation.[1]

-

Age the precipitate by stirring the suspension for 1-2 hours at room temperature. This can help improve the filterability of the precipitate.

-

Filter the precipitate using a Büchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Dry the collected scandium hydroxide precipitate in an oven at a low temperature (e.g., 60-80 °C) to avoid premature conversion to scandium oxyhydroxide (ScOOH) or scandium oxide (Sc₂O₃).

Experimental Verification of Amphoterism

Objective: To demonstrate the dissolution of synthesized scandium hydroxide in both acidic and basic solutions.

Materials:

-

Synthesized scandium hydroxide (Sc(OH)₃)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M and concentrated solutions

-

Deionized water

-

Test tubes or small beakers

-

pH meter

-

Shaker or vortex mixer

Procedure:

-

Acidic Dissolution:

-

Place a small amount (e.g., 0.1 g) of the synthesized Sc(OH)₃ into a test tube.

-

Add a few milliliters of deionized water to form a suspension.

-

Measure the initial pH of the suspension.

-

Slowly add 1 M HCl dropwise while agitating the mixture.

-

Observe the dissolution of the white precipitate as the pH decreases. Complete dissolution should be observed at a pH below 4.[1]

-

-

Basic Dissolution:

-

Place an equal amount of Sc(OH)₃ into another test tube with a few milliliters of deionized water.

-

Measure the initial pH.

-

Slowly add 1 M NaOH dropwise while agitating. Observe if any dissolution occurs.

-

To observe significant dissolution, a more concentrated NaOH solution may be required. Carefully add a concentrated NaOH solution and monitor the changes. Dissolution should be apparent at a pH above 11.[1]

-

The following flowchart outlines the experimental workflow for verifying the amphoteric nature of scandium hydroxide.

Conclusion

The amphoteric nature of scandium hydroxide is a key chemical characteristic that dictates its behavior in aqueous environments. Understanding the pH-dependent solubility and the reactions with acids and bases is fundamental for its application in various scientific and industrial processes. The experimental protocols provided in this guide offer a basis for the synthesis and characterization of this interesting compound, which holds potential for advancements in drug development and materials science.

References

Scandium hydroxide chemical formula and molar mass.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium hydroxide, a trivalent inorganic compound, is a critical material in advanced chemical and materials science.[1] Its unique properties make it a valuable precursor and active component in a range of applications, from catalysis and high-performance ceramics to emerging uses in nuclear medicine. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed synthesis protocols, and key applications, with a focus on data-driven insights for the scientific community.

Chemical Formula and Molar Mass

The chemical formula for scandium hydroxide is Sc(OH)₃ .[2][3] It is composed of one scandium cation (Sc³⁺) and three hydroxide anions (OH⁻).

The molar mass of scandium hydroxide is approximately 95.98 g/mol .[4]

Core Properties of Scandium Hydroxide

Scandium hydroxide is an amphoteric compound, meaning it can react as both an acid and a base.[1][2] It is sparingly soluble in water.[2] Key quantitative properties are summarized in the table below.

| Property | Value | Conditions |

| Molar Mass | 95.977 g/mol | |

| Density | 2.65 g/cm³ | |

| Solubility in Water | 0.0279 mol/L | Freshly prepared |

| 0.0008 mol/L | After aging (conversion to ScO(OH)) | |

| Solubility Product (Ksp) | 2.22 x 10⁻³¹ | |

| pH of Saturated Solution | 7.85 | |

| Thermal Decomposition | Decomposes to Sc₂O₃ at >700°C |

Data compiled from multiple sources.[1][2]

Comparative Analysis with Other Metal Hydroxides

The properties of scandium hydroxide are often compared to those of aluminum and yttrium hydroxides due to their positions in the periodic table and similar applications.

| Property | Scandium Hydroxide (Sc(OH)₃) | Aluminum Hydroxide (Al(OH)₃) | Yttrium Hydroxide (Y(OH)₃) |

| Amphoterism | Strong | Strong | Moderate |

| Precipitation pH | ~6-8 | ~4-5 | - |

| Solubility in HCl | High | Low | Moderate |

| Thermal Stability to Oxide | >700°C | ~300°C | >600°C |

| Solubility in conc. NaOH | Soluble (forms Na₃Sc(OH)₆) | Precipitates | Intermediate solubility |

This table highlights key differences that are exploited in separation and purification processes.[1]

Experimental Protocols

Synthesis of Scandium Hydroxide via Precipitation

This protocol describes the synthesis of scandium hydroxide from a scandium salt solution by precipitation with sodium hydroxide.

Materials:

-

Scandium chloride (ScCl₃) or Scandium nitrate (Sc(NO₃)₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) or Nitric acid (HNO₃) for pH adjustment

-

Beakers, magnetic stirrer, pH meter, filtration apparatus, drying oven

Procedure:

-

Preparation of Scandium Salt Solution: Dissolve a known quantity of the scandium salt in deionized water to achieve a desired concentration.

-

pH Adjustment and Precipitation:

-

Place the scandium salt solution on a magnetic stirrer.

-

Slowly add a sodium hydroxide solution (e.g., 27.5 g/L) dropwise while continuously monitoring the pH.[1]

-

Continue adding the NaOH solution until the pH of the solution reaches a range of 6-10 to induce the precipitation of scandium hydroxide.[1]

-

-

Aging the Precipitate:

-

Maintain the reaction mixture at a constant temperature, for example, 60°C, with continuous stirring at a moderate speed (e.g., 200 rpm) for a period of 2 hours to allow the precipitate to age.[1] Aging can influence the particle size and morphology of the final product.

-

-

Filtration and Washing:

-

Separate the scandium hydroxide precipitate from the solution using vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

-

-

Drying:

-

Dry the washed precipitate in a drying oven at a temperature below 100°C until a constant weight is achieved.

-

Characterization: The resulting white powder can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the hydroxide functional groups.[1]

Synthesis of Scandium Oxyhydroxide (ScOOH) Nanoparticles via Sol-Gel Route

Scandium oxyhydroxide is a common precursor to scandium oxide and can be synthesized as nanoparticles.

Materials:

-

Hexahydrated scandium chloride (ScCl₃·6H₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Dissolve hexahydrated scandium chloride in deionized water. The initial pH of this solution will be acidic (around 2).

-

pH Adjustment: Adjust the pH of the scandium chloride solution to the desired level (e.g., pH 7, 9, or 11) by adding a 10% NaOH solution at room temperature.[5]

-

Refluxing: Reflux the resulting solution at 100°C for a specified duration (e.g., 4 to 24 hours).[5] The reflux time influences the particle size of the ScOOH nanoparticles.

-

Purification: The elimination of salt byproducts can be achieved through water dialysis, leading to a stable, pure ScOOH sol.

-

Drying and Calcination (Optional): The ScOOH sol can be dried to obtain a powder. Subsequent calcination at temperatures above 400°C will convert the ScOOH to scandium oxide (Sc₂O₃).[5]

Particle Size Dependence on Synthesis Parameters:

| Initial pH | Reflux Time (hours) | Approximate Particle Size (nm) |

| 7 | 4 | 40 |

| 7 | 24 | 160 |

| 9 | 4 | 70 |

| 9 | 24 | 180 |

Data from a study on ScOOH nanoparticle synthesis.[5]

Applications in Research and Development

Scandium hydroxide and its derivatives have a broad range of applications:

-

Catalysis: Scandium compounds, often derived from the hydroxide, are used as Lewis acid catalysts in organic synthesis.[6] They are particularly effective in promoting reactions such as Michael additions.

-

Electronic Ceramics: Scandium oxide, produced from the calcination of scandium hydroxide, is a key component in the manufacturing of high-performance electronic ceramics and solid oxide fuel cells.[1]

-

Optical Coatings and Lasers: Scandium compounds are utilized in the production of high-refractive-index optical coatings and as dopants in laser materials to enhance their performance.[1]

-

Drug Development and Nuclear Medicine: The aqueous chemistry of scandium is of growing interest for biological applications.[7] Radioactive isotopes of scandium, such as ⁴⁴Sc and ⁴⁷Sc, are being investigated as a "theranostic pair" for PET imaging and targeted radionuclide therapy in oncology.[8][9] The development of stable scandium complexes is crucial for these applications.

Visualizations

Catalytic Cycle of a Scandium-Catalyzed Michael Addition

Caption: Catalytic cycle of a scandium-catalyzed Michael addition.

Experimental Workflow for Scandium Hydroxide Synthesis and Characterization

Caption: Workflow for scandium hydroxide synthesis and analysis.

References

- 1. Scandium hydroxide | 17674-34-9 | Benchchem [benchchem.com]

- 2. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 3. Scandium(III) hydroxide - Wikiwand [wikiwand.com]

- 4. Scandium hydroxide (Sc(OH)3) | H3O3Sc | CID 87230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scandium - Wikipedia [en.wikipedia.org]

- 7. Aqueous chemistry of the smallest rare earth: Comprehensive characterization of radioactive and non-radioactive scandium complexes for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis of Scandium Oxide Nanoparticles from Scandium Oxyhydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of scandium oxide (Sc₂O₃) nanoparticles, a material of significant interest in advanced ceramics, catalysis, and biomedical applications. The primary focus of this document is the synthesis route starting from a scandium oxyhydroxide (ScOOH) precursor, a method known for its ability to produce highly pure and size-controllable nanoparticles.

Introduction

Scandium oxide nanoparticles are gaining attention due to their unique properties, including a wide bandgap, high refractive index, and excellent thermal stability.[1][2] These characteristics make them suitable for a range of applications, from high-power laser systems and optical coatings to catalysts and components in electronic devices.[1][2] The synthesis method detailed herein involves a two-step process: the initial formation of scandium oxyhydroxide (ScOOH) nanoparticles via a sol-gel route, followed by the thermal decomposition of ScOOH to yield scandium oxide nanoparticles.[3][4][5] Control over the particle size and morphology of the final Sc₂O₃ product is critically dependent on the synthesis parameters of the initial ScOOH precursor.[5][6]

Synthesis Pathway Overview

The overall synthesis process can be visualized as a sequential transformation of the scandium precursor to the final oxide nanoparticles. The key stages involve the hydrolysis and condensation of a scandium salt to form ScOOH, followed by a calcination step to convert the oxyhydroxide to the oxide.

Experimental Protocols

This section details the experimental procedures for the synthesis of ScOOH and its subsequent conversion to Sc₂O₃ nanoparticles.

Synthesis of Scandium Oxyhydroxide (ScOOH) Nanoparticles

The sol-gel method is employed for the synthesis of ScOOH nanoparticles using scandium chloride (ScCl₃) as the precursor.[4][5] The size of the resulting ScOOH particles is primarily controlled by the pH of the reaction mixture and the duration of the reflux.[3][5]

Materials:

-

Scandium chloride hexahydrate (ScCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Protocol:

-

Prepare an aqueous solution of ScCl₃·6H₂O.

-

Adjust the pH of the solution to the desired level (e.g., 7, 9, or 11) by the dropwise addition of a NaOH solution under vigorous stirring.

-

Transfer the resulting suspension to a round-bottom flask and heat it to reflux at 100°C for a specified duration (e.g., 4 to 24 hours).[5]

-

After reflux, allow the solution to cool to room temperature. The resulting colloidal sol contains ScOOH nanoparticles.

-

The ScOOH sol is then dried, typically at 100°C, to obtain a powder of γ-ScOOH.[5]

Thermal Conversion of ScOOH to Scandium Oxide (Sc₂O₃)

The synthesized γ-ScOOH powder is converted to Sc₂O₃ nanoparticles through a thermal decomposition process, also known as calcination.

Protocol:

-

Place the dried γ-ScOOH powder in a ceramic crucible.

-

Transfer the crucible to a furnace.

-

Heat the powder in air at a controlled ramp rate to the target calcination temperature. The transformation from γ-ScOOH to Sc₂O₃ typically occurs between 300°C and 500°C.[5]

-

Maintain the target temperature for a set duration (e.g., 2 hours) to ensure complete conversion.

-

Allow the furnace to cool down to room temperature before retrieving the final Sc₂O₃ nanoparticle powder.

Data Presentation

The following tables summarize the quantitative data on the influence of synthesis parameters on the particle size of ScOOH and the thermal decomposition process.

Table 1: Influence of pH on ScOOH Particle Size

| pH | Reflux Time (hours) | Average ScOOH Particle Size |

| 7 | 4 | < 70 nm[5] |

| 9 | Not Specified | 40 - 1000 nm (range dependent on reflux time)[3][4] |

| 11 | 4 | Larger than at pH 7 & 9 |

| 11 | 24 | Further increase in particle size |

Table 2: Thermal Decomposition of γ-ScOOH

| Temperature Range (°C) | Process | Weight Loss (%) |

| 100 - 200 | Release of adsorbed water | Not specified |

| 190 - 320 | Departure of water linked to γ-ScOOH | ~6.44[5] |

| Below 530 | Conversion of γ-ScOOH to Sc₂O₃ (loss of hydroxyl group) | ~9[4][5] |

Mechanism of Thermal Decomposition

The thermal decomposition of γ-ScOOH to Sc₂O₃ is a multi-step process. Initially, adsorbed and chemically bound water is removed, followed by the dehydroxylation of the oxyhydroxide to form the oxide.

Characterization

To confirm the successful synthesis and to characterize the properties of the scandium oxide nanoparticles, a suite of analytical techniques is typically employed.

Table 3: Characterization Techniques

| Technique | Purpose |

| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity of ScOOH and Sc₂O₃.[3][4][5] |

| Transmission Electron Microscopy (TEM) | To visualize the morphology, size, and size distribution of the nanoparticles.[3][4][5] |

| Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) | To study the thermal decomposition process and determine the temperatures of phase transitions.[3][4][5] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the chemical bonds present and confirm the conversion of ScOOH to Sc₂O₃.[3][4][5] |

| Laser Granulometry | To measure the particle size distribution in the ScOOH sol.[3][4] |

Conclusion

The synthesis of scandium oxide nanoparticles from a scandium oxyhydroxide precursor offers a reliable method for producing high-purity materials with controlled particle sizes. The key to this control lies in the careful management of the synthesis parameters during the initial sol-gel formation of ScOOH, particularly the pH and reflux time. The subsequent thermal decomposition is a straightforward process that yields the desired scandium oxide nanoparticles. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to reproduce and further optimize the synthesis of Sc₂O₃ nanoparticles for various advanced applications.

References

An In-depth Technical Guide to Scandium Hydroxide (CAS No. 17674-34-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of scandium hydroxide (Sc(OH)₃), a key inorganic compound with the CAS number 17674-34-9. It details the physicochemical properties, synthesis methodologies, and significant applications of scandium hydroxide, with a particular focus on its role as a precursor in the manufacturing of advanced materials such as catalysts and ceramics for solid oxide fuel cells (SOFCs). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, data summaries, and visual representations of key processes to facilitate a deeper understanding and application of this versatile compound.

Physicochemical Properties

Scandium hydroxide is a white, amorphous or crystalline solid that is sparingly soluble in water.[1] It exhibits amphoteric properties, reacting with both acids and strong bases.[2] The key physicochemical properties of scandium hydroxide are summarized in the table below.

| Property | Value |

| CAS Number | 17674-34-9 |

| Chemical Formula | Sc(OH)₃ |

| Molecular Weight | 95.977 g/mol [1] |

| Appearance | White powder[1] |

| Density | 2.65 g/cm³[1] |

| Solubility in Water | 0.0279 mol/L; ages to ScO(OH) with a much lower solubility of 0.0008 mol/L.[1] |

| Solubility Product (Ksp) | 2.22 × 10⁻³¹[1] |

| Thermal Decomposition | Decomposes to scandium oxide (Sc₂O₃) upon heating. |

| Amphoteric Nature | Reacts with acids to form scandium salts and with strong bases to form scandates (e.g., [Sc(OH)₆]³⁻).[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of scandium hydroxide, as well as its application in the preparation of advanced materials.

Synthesis of Scandium Hydroxide

Scandium hydroxide is typically synthesized through precipitation from an aqueous solution of a scandium salt using a base. The properties of the resulting scandium hydroxide can be influenced by the choice of precursor, precipitating agent, pH, and temperature.

This protocol describes the synthesis of scandium hydroxide from scandium chloride hexahydrate.

| Step | Procedure |

| 1 | Prepare a 0.1 M solution of scandium chloride hexahydrate (ScCl₃·6H₂O) in deionized water. |

| 2 | While stirring vigorously, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise to the scandium chloride solution until the pH of the mixture reaches 8-9. |

| 3 | Continue stirring the resulting white suspension at room temperature for 1 hour to ensure complete precipitation. |

| 4 | Isolate the scandium hydroxide precipitate by centrifugation or vacuum filtration. |

| 5 | Wash the precipitate several times with deionized water to remove any residual ions. |

| 6 | Dry the purified scandium hydroxide in an oven at 80-100 °C to a constant weight. |

This method yields scandium oxyhydroxide, a direct precursor to scandium hydroxide and scandium oxide, with controlled particle size.[3]

| Step | Procedure |

| 1 | Dissolve scandium chloride hexahydrate (ScCl₃·6H₂O) in deionized water to form a solution. |

| 2 | Adjust the pH of the solution to a value between 7 and 9 by the dropwise addition of a 10% NaOH solution at room temperature.[3] |

| 3 | Reflux the resulting solution at 100 °C for a specified duration (e.g., 4 hours) to control the particle size of the ScOOH nanoparticles.[3] |

| 4 | Dialyze the suspension in water to remove salts, yielding a stable sol of ScOOH.[4] |

| 5 | Dry the sol at 100 °C to obtain ScOOH powder. This can be further calcined to produce scandium oxide.[3] |

Thermal Analysis

The thermal decomposition of scandium hydroxide to scandium oxide is a critical step in many of its applications. This process is typically characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

| Parameter | Value/Description |

| Instrument | Simultaneous Thermal Analyzer (TGA/DSC) |

| Sample Mass | 5-10 mg |

| Atmosphere | Air or an inert gas (e.g., Nitrogen) |

| Heating Rate | 10 °C/min |

| Temperature Range | Room temperature to 1000 °C |

| Expected Events | - Endothermic peak below 200 °C corresponding to the loss of adsorbed water. - A significant weight loss and endothermic event between 300 °C and 500 °C, corresponding to the dehydration of Sc(OH)₃ or ScOOH to Sc₂O₃.[3] |

Application in Ceramics: Preparation of Scandia-Stabilized Zirconia (ScSZ)

Scandium hydroxide is a key precursor for the synthesis of scandia-stabilized zirconia (ScSZ), a high-performance electrolyte material for solid oxide fuel cells (SOFCs).[5]

| Step | Procedure |

| 1 | Prepare an aqueous solution of a zirconium salt (e.g., zirconium nitrate) and a scandium salt (e.g., scandium nitrate, or scandium hydroxide dissolved in nitric acid).[5] |

| 2 | Co-precipitate a scandium-zirconium composite hydroxide by adding a base (e.g., ammonia solution) until a pH of ~9 is reached. |

| 3 | Filter, wash, and dry the composite hydroxide precipitate. |

| 4 | Calcine the dried powder at a temperature typically between 600 °C and 1000 °C to form the ScSZ powder.[5] |

| 5 | The resulting ScSZ powder can then be processed into ceramic components through techniques such as tape casting or pressing, followed by sintering at high temperatures (e.g., 1200-1600 °C).[5] |

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships related to scandium hydroxide.

Caption: Workflow for the synthesis of scandium hydroxide via precipitation.

References

The Discovery and Early Chemistry of Scandium and its Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the discovery and history of scandium and its foundational inorganic compounds. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the element's origins, the key figures involved in its discovery, and the initial characterization of its primary compounds. This document adheres to stringent data presentation and visualization requirements to facilitate a clear and comparative understanding of the subject matter.

The Prediction and Discovery of Scandium

The story of scandium begins with a prediction. In 1869, the Russian chemist Dmitri Mendeleev, in his development of the periodic table, noticed a gap between calcium (atomic weight 40) and titanium (atomic weight 48). He postulated the existence of an undiscovered element to fill this void, which he named "ekaboron" (symbol Eb), and he even predicted some of its properties, including its atomic weight and the formula of its oxide (Eb₂O₃).[1]

It was not until 1879 that Mendeleev's prediction was realized. The Swedish chemist Lars Fredrik Nilson, at the University of Uppsala, was working on the separation of rare earth elements from the minerals euxenite and gadolinite.[2][3] Through a meticulous multi-step fractionation process of rare earth nitrates, Nilson isolated a new element with an atomic weight of approximately 44.[4] He named this new element scandium, derived from "Scandia," the Latin name for Scandinavia, in honor of its origin.[2][3] Nilson was initially unaware of Mendeleev's prediction.[2]

Later that same year, another Swedish chemist, Per Teodor Cleve, recognized the remarkable correspondence between the properties of Nilson's newly discovered scandium and Mendeleev's predicted ekaboron and notified Mendeleev.[2] This discovery, along with those of gallium and germanium, provided powerful evidence for the validity of the periodic law.

Key Scandium Compounds: Discovery and Properties

The initial research on scandium focused on its oxide and the simple inorganic salts derived from it. These early compounds were crucial for determining the element's chemical properties and its place in the periodic table.

Scandium Oxide (Sc₂O₃)

Scandium oxide, or scandia, was the first compound of the new element to be isolated by Lars Fredrik Nilson in 1879.[2] He succeeded in preparing about two grams of the high-purity oxide.[3] It is a white, high-melting-point solid that is the primary product of scandium extraction from its ores and serves as the starting material for the synthesis of all other scandium compounds.

Scandium Chloride (ScCl₃)

One of the earliest and most significant scandium halides to be synthesized was scandium chloride. This compound played a pivotal role in the first isolation of metallic scandium. It is a white, crystalline solid that is highly soluble in water.

Scandium Fluoride (ScF₃)

Scandium fluoride was also prepared shortly after the discovery of the element. Unlike the other scandium halides, it is notably insoluble in water.[2] This property is utilized in some separation and purification processes.

Scandium Sulfate (Sc₂(SO₄)₃)

Scandium sulfate is another of the simple inorganic salts that was prepared and characterized in the early studies of the element. It is a white, water-soluble solid.

Scandium Nitrate (Sc(NO₃)₃)

The nitrate salt of scandium was central to Nilson's discovery process, as he utilized the fractional crystallization of rare earth nitrates to isolate scandium. It is a crystalline solid that is highly soluble in water.

Quantitative Data of Key Scandium Compounds

The following tables summarize the key physical and chemical properties of the foundational scandium compounds.

Table 1: Physical Properties of Key Scandium Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |

| Scandium Oxide | Sc₂O₃ | 137.91 | White solid | 3.86 | 2485 | - |

| Scandium Chloride | ScCl₃ | 151.32 | White crystalline solid | 2.39 | 960 | - |

| Scandium Fluoride | ScF₃ | 101.95 | White crystalline solid | 2.53 | 1552 | 1607 |

| Scandium Sulfate | Sc₂(SO₄)₃ | 378.09 | White hygroscopic crystals | - | Decomposes | - |

| Scandium Nitrate | Sc(NO₃)₃ | 230.97 | Off-white crystals | - | Decomposes | - |

Table 2: Solubility and Crystal Structure of Key Scandium Compounds

| Compound | Solubility in Water | Crystal Structure |

| Scandium Oxide | Insoluble | Cubic |

| Scandium Chloride | Highly soluble | Layered BiI₃ motif |

| Scandium Fluoride | Insoluble | Cubic (Perovskite-like) |

| Scandium Sulfate | Soluble | - |

| Scandium Nitrate | Highly soluble | - |

Experimental Protocols

Isolation of Scandium Oxide (Nilson, 1879)

-

Extraction from Ores: Nilson started with the rare earth minerals euxenite and gadolinite.

-

Initial Separation: He performed an initial separation of the rare earths, likely involving precipitation and dissolution steps to remove more common elements.

-

Fractional Crystallization of Nitrates: The crucial step involved the repeated and systematic crystallization of the rare earth nitrates. This process, which historical sources refer to as a 13-step fractionation, took advantage of the slight differences in the solubilities of the nitrates of the different rare earth elements.[4] By repeatedly dissolving and partially recrystallizing the nitrate salts, Nilson was able to gradually enrich the mother liquor with the nitrate of the new, lighter element.

-

Precipitation and Calcination: Once a fraction was sufficiently enriched in scandium, the element was precipitated, likely as the oxalate or hydroxide.

-

Formation of Scandium Oxide: The precipitate was then heated strongly (calcined) to decompose it to the stable oxide, Sc₂O₃.

First Synthesis of Metallic Scandium (Fischer, Brunger, and Greineisen, 1937)

The first successful isolation of metallic scandium was achieved through the electrolysis of a molten salt mixture. The experimental setup and procedure can be summarized as follows:

-

Electrolyte Preparation: A eutectic mixture of potassium chloride (KCl) and lithium chloride (LiCl) was prepared to serve as the molten salt electrolyte. This mixture has a lower melting point than the individual components, making the electrolysis feasible at a lower temperature. Anhydrous scandium chloride (ScCl₃) was then dissolved in this molten eutectic.

-

Electrolytic Cell: A graphite crucible was used to contain the molten salt bath.

-

Electrodes: The cathode was a tungsten wire, and the anode was also made of a suitable inert material.

-

Electrolysis Conditions: The electrolysis was carried out at a high temperature, between 700 and 800 °C.

-

Deposition of Scandium: During the electrolysis, scandium ions (Sc³⁺) from the molten salt were reduced at the cathode, depositing metallic scandium.

-

Isolation and Purification: After the electrolysis, the metallic scandium was isolated from the solidified salt mixture.

Visualizations

The following diagrams illustrate the historical timeline of the discovery of scandium and the relationships in the synthesis of its key compounds.

References

Unlocking a Critical Element: A Technical Guide to the Natural Occurrence and Extraction of Scandium

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of scandium and the methodologies for its extraction, tailored for researchers, scientists, and drug development professionals. Scandium, a silvery-white metal, is increasingly recognized for its unique properties that lend significant strength and lightness to alloys, and for its applications in high-technology sectors. This document details its geological sources and provides an in-depth look at the complex processes required to isolate this valuable element.

Natural Occurrence of Scandium